(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one exerts its effects is primarily related to its interaction with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival. The compound’s antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Uniqueness
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and nitro analogs. The bromo substituent can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGTYROFKBBKPT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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